molecular formula C15H9Cl2NO5 B288736 4-[(2,5-Dichloroanilino)carbonyl]isophthalic acid

4-[(2,5-Dichloroanilino)carbonyl]isophthalic acid

Cat. No. B288736
M. Wt: 354.1 g/mol
InChI Key: WSFQPBPCRWZNRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2,5-Dichloroanilino)carbonyl]isophthalic acid is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as DICA and is a derivative of isophthalic acid. DICA is a white crystalline powder that is soluble in water and organic solvents.

Mechanism of Action

The mechanism of action of DICA is not fully understood, but it is believed to interact with the cellular machinery of living organisms. DICA has been shown to bind to proteins and nucleic acids, which may affect their functions. DICA has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DICA has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that DICA can inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of enzymes involved in inflammation. DICA has also been shown to have antioxidant properties and can scavenge free radicals.

Advantages and Limitations for Lab Experiments

One advantage of using DICA in lab experiments is its high purity and stability. DICA is also readily available and relatively inexpensive. However, DICA has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of DICA. One area of research is the development of new synthetic methods for DICA and its derivatives. Another area of research is the investigation of DICA's potential as a therapeutic agent for cancer and other diseases. Additionally, the use of DICA in the development of new materials and sensors is an area of active research.

Synthesis Methods

The synthesis of DICA involves the reaction of isophthalic acid with 2,5-dichloroaniline in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of 2,5-dichloroaniline attacks the carbonyl group of isophthalic acid. The resulting product is then purified through a series of recrystallization steps.

Scientific Research Applications

DICA has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of metal ions, as a catalyst for organic reactions, and as a building block for the synthesis of novel materials. DICA has also been studied for its potential use in biomedical applications, such as drug delivery and imaging.

properties

Product Name

4-[(2,5-Dichloroanilino)carbonyl]isophthalic acid

Molecular Formula

C15H9Cl2NO5

Molecular Weight

354.1 g/mol

IUPAC Name

4-[(2,5-dichlorophenyl)carbamoyl]benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C15H9Cl2NO5/c16-8-2-4-11(17)12(6-8)18-13(19)9-3-1-7(14(20)21)5-10(9)15(22)23/h1-6H,(H,18,19)(H,20,21)(H,22,23)

InChI Key

WSFQPBPCRWZNRK-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(=O)O)C(=O)O)C(=O)NC2=C(C=CC(=C2)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C(=O)O)C(=O)NC2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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